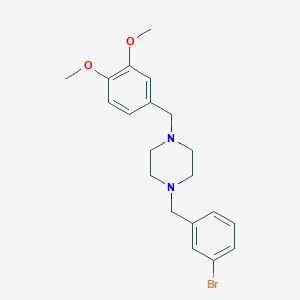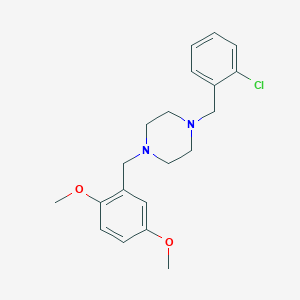
1-(4-bromobenzyl)-4-(3-nitrobenzyl)piperazine
Vue d'ensemble
Description
1-(4-Bromobenzyl)-4-(3-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a bromobenzyl group and a nitrobenzyl group attached to a piperazine ring. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Méthodes De Préparation
The synthesis of 1-(4-bromobenzyl)-4-(3-nitrobenzyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 3-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Synthetic Route:
- Dissolve 4-bromobenzyl chloride in an organic solvent.
- Add 3-nitrobenzylpiperazine to the solution.
- Introduce a base to the reaction mixture to initiate the nucleophilic substitution.
- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Purify the product using column chromatography or recrystallization.
Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Analyse Des Réactions Chimiques
1-(4-Bromobenzyl)-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:
Oxidation:
- The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution:
- The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction:
- The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
- Reducing agents: Hydrogen gas, palladium catalyst, tin(II) chloride.
- Nucleophiles: Amines, thiols, alkoxides.
- Solvents: Dichloromethane, toluene.
- Bases: Sodium hydroxide, potassium carbonate.
Major Products:
- Amino derivatives when the nitro group is reduced.
- Substituted derivatives when the bromine atom is replaced by other nucleophiles.
Applications De Recherche Scientifique
1-(4-Bromobenzyl)-4-(3-nitrobenzyl)piperazine has several applications in scientific research, including:
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the development of new bioactive compounds for pharmaceutical research.
Medicine:
- Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
- Studied for its interactions with various biological targets, including receptors and enzymes.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4-bromobenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Molecular Targets and Pathways:
- Receptors: Potential interactions with neurotransmitter receptors, such as serotonin and dopamine receptors.
- Enzymes: Possible inhibition or activation of enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorobenzyl)-4-(3-nitrobenzyl)piperazine
- 1-(4-Methylbenzyl)-4-(3-nitrobenzyl)piperazine
- 1-(4-Fluorobenzyl)-4-(3-nitrobenzyl)piperazine
Uniqueness:
- The presence of the bromine atom in the bromobenzyl group imparts unique reactivity and potential biological activity compared to other halogenated derivatives.
- The combination of the bromobenzyl and nitrobenzyl groups in the same molecule may result in distinct pharmacological properties and synthetic utility.
Propriétés
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c19-17-6-4-15(5-7-17)13-20-8-10-21(11-9-20)14-16-2-1-3-18(12-16)22(23)24/h1-7,12H,8-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDJLEOOTDIFMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Methoxynaphthalen-1-yl)methyl]-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B3462974.png)
![1-(2-Bromobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B3462980.png)

![1-[(3-Bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B3462991.png)
![1-[(2-chlorophenyl)methyl]-4-[(4,5-dimethoxy-2-nitrophenyl)methyl]piperazine](/img/structure/B3462992.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B3462995.png)
![1-[(2,5-DIMETHOXYPHENYL)METHYL]-4-[(NAPHTHALEN-1-YL)METHYL]PIPERAZINE](/img/structure/B3463007.png)
![1-[(4-chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine](/img/structure/B3463008.png)
![1-[(3-Bromo-4-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B3463014.png)

![1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B3463029.png)
![3-{[4-(4-nitrobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B3463031.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B3463042.png)
